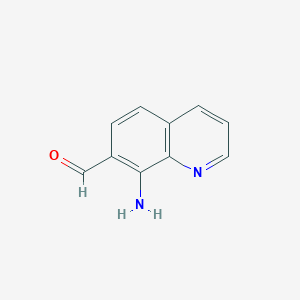

8-Aminoquinoline-7-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

8-aminoquinoline-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-9-8(6-13)4-3-7-2-1-5-12-10(7)9/h1-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMLCNSCTZZXCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)C=O)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453375 | |

| Record name | 8-aminoquinoline-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158753-17-4 | |

| Record name | 8-aminoquinoline-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Aminoquinoline-7-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 8-Aminoquinoline-7-carbaldehyde (CAS No: 158753-17-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aminoquinoline-7-carbaldehyde is a pivotal heterocyclic building block with significant applications in medicinal and materials chemistry. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, synthesis, and key applications. We delve into its role as a crucial intermediate in the development of novel therapeutic agents, particularly antimalarials, and explore its utility as a fluorescent chemosensor and a versatile precursor in organic synthesis. This document synthesizes field-proven insights with established scientific principles to serve as an essential resource for professionals engaged in research and development.

Core Compound Identity and Properties

This compound, identified by the CAS number 158753-17-4 , is an aromatic organic compound featuring a quinoline core substituted with an amino group at the 8-position and a formyl (carbaldehyde) group at the 7-position.[1][2][3][4][5][6][7] This unique substitution pattern imparts specific reactivity and utility to the molecule.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 158753-17-4 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₈N₂O | [1] |

| Molecular Weight | 172.19 g/mol | [3] |

| Appearance | Orange-red crystals | [1] |

| Melting Point | 189-191 °C | [1] |

| Solubility | Sparingly soluble in water (0.3 mg/mL at 25 °C); readily soluble in ethanol, methanol, and DMSO. | [1] |

| Stability | Light-sensitive; undergoes degradation upon exposure to UV radiation. | [1] |

Structural Information

The structure of this compound is foundational to its chemical behavior. The quinoline ring system is a privileged scaffold in medicinal chemistry, and the juxtaposition of the amino and aldehyde groups allows for a rich derivatization chemistry.

Figure 1: Chemical structure of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. It is harmful if inhaled and can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a half-face air-purifying respirator, should be worn when handling this compound.[1] All manipulations should be performed in a well-ventilated fume hood. For storage, the compound should be kept in amber glass vials with Teflon-lined caps and refrigerated at 2-8 °C to prevent degradation from light and heat.[1][2]

Synthesis of this compound

The introduction of a formyl group onto an aromatic ring, particularly a quinoline system, can be achieved through several established synthetic methodologies. The electron-donating amino group at the 8-position directs electrophilic substitution to the adjacent 5- and 7-positions.

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group.[9][11]

Figure 2: Proposed synthesis of this compound.

Hypothetical Experimental Protocol (Vilsmeier-Haack)

Disclaimer: This protocol is a scientifically informed hypothesis and should be optimized and validated under appropriate laboratory conditions.

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), cool N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphoryl chloride (POCl₃) dropwise while maintaining the temperature at 0 °C. Stir the mixture at this temperature for 30 minutes to an hour to allow for the formation of the Vilsmeier reagent.

-

Reaction with 8-Aminoquinoline: Dissolve 8-aminoquinoline in a suitable solvent (e.g., anhydrous DMF or dichloromethane) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 50-80 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to 0 °C and carefully quench it by the slow addition of an ice-cold aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral. This will hydrolyze the intermediate iminium salt to the aldehyde.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Applications in Research and Development

The unique structural features of this compound make it a valuable compound in several areas of chemical and pharmaceutical research.

Antimalarial Drug Discovery

The 8-aminoquinoline scaffold is the cornerstone of several important antimalarial drugs, including primaquine and tafenoquine.[2][3][7][20] These drugs are crucial for their ability to eradicate the dormant liver stages (hypnoites) of Plasmodium vivax and Plasmodium ovale, preventing malaria relapse.

The mechanism of action of 8-aminoquinolines is believed to involve metabolic activation by the host's cytochrome P450 enzymes into redox-active metabolites.[2] These metabolites generate reactive oxygen species (ROS), which induce oxidative stress within the parasite, leading to its death.[2][3][5] this compound serves as a key intermediate for the synthesis of novel 8-aminoquinoline derivatives with potentially improved efficacy, better safety profiles, and activity against drug-resistant malaria strains.[7]

Figure 3: Antimalarial mechanism of 8-aminoquinolines.

Fluorescent Chemosensor for Biothiols

The aldehyde functionality of this compound makes it a candidate for the development of fluorescent chemosensors. Biothiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), play critical roles in biological systems, and their detection is of significant interest.

The sensing mechanism would likely involve the reaction of the aldehyde group with the thiol group of the biothiol to form a thiazolidine ring or with an amino group to form a Schiff base (imine). This reaction can lead to a change in the electronic properties of the quinoline fluorophore, resulting in a detectable change in fluorescence (e.g., a "turn-on" or ratiometric response).[21][22][23][24]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. The 8-aminoquinoline analogue sitamaquine causes oxidative stress in Leishmania donovani promastigotes by targeting succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Duff reaction - Wikipedia [en.wikipedia.org]

- 7. This compound [myskinrecipes.com]

- 8. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 10. chemijournal.com [chemijournal.com]

- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 12. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. Synthesis of 8-hydroxyquinoline-7-carboxaidehyde by Reimer-Tiemann reaction | Semantic Scholar [semanticscholar.org]

- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 15. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 16. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 17. chemistnotes.com [chemistnotes.com]

- 18. byjus.com [byjus.com]

- 19. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. A dual emission fluorescent probe enables simultaneous detection of glutathione and cysteine/homocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fluorescent Sensing of Glutathione and Related Bio-Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. “Turn on” Fluorescence Sensor of Glutathione Based on Inner Filter Effect of Co-Doped Carbon Dot/Gold Nanoparticle Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Determining glutathione and glutathione disulfide using the fluorescence probe o-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Aminoquinoline-7-carbaldehyde molecular weight

An In-depth Technical Guide to 8-Aminoquinoline-7-carbaldehyde: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. We will delve into its core physicochemical properties, provide validated protocols for its synthesis and characterization, and explore its significant applications in medicinal chemistry and materials science, grounded in authoritative references.

Introduction: The Significance of the 8-Aminoquinoline Scaffold

The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its unique chelating ability and versatile substitution patterns have made it a cornerstone in the development of drugs targeting a wide array of diseases, most notably malaria.[1][3] this compound (8-AQC) is a particularly valuable derivative, featuring a reactive aldehyde group at the 7-position. This functional handle makes it a crucial synthetic intermediate for constructing more complex molecules and a functional core for developing advanced chemosensors.[4][5] This document provides an in-depth exploration of this key chemical entity.

Physicochemical and Safety Profile

Accurate characterization is the foundation of reproducible science. This compound is an orange-red crystalline solid.[4] Its identity and purity are confirmed by a consistent set of physicochemical properties and require specific handling procedures due to its reactivity and potential hazards.

Core Properties

The fundamental properties of 8-AQC are summarized below, providing a quick reference for experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈N₂O | [4][6] |

| Molecular Weight | 172.19 g/mol | [7][8][9] |

| CAS Number | 158753-17-4 | [4][6][7] |

| Appearance | Orange-red crystalline solid | [4] |

| Melting Point | 189-191 °C | [4] |

| Solubility | Sparingly soluble in water (~0.3 mg/mL at 25°C); Soluble in DMSO, Methanol, Ethanol | [4] |

| Purity | Typically ≥95% | [4][7] |

Storage and Handling

As a light-sensitive compound, proper storage is critical to prevent degradation.[4]

-

Storage: Store at 2-8°C in a dark place under an inert atmosphere.[4][7] Amber glass vials with Teflon-lined caps are highly recommended.[4]

-

Incompatibilities: Avoid strong oxidizing agents and exposure to UV radiation.

Safety Information

8-AQC presents moderate acute toxicity and is classified as an irritant.[4] Adherence to safety protocols is mandatory.

| Hazard Class | GHS Statements | Pictogram |

| Acute Toxicity / Irritant | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | GHS07 (Exclamation Mark)[7] |

Recommended Personal Protective Equipment (PPE): Handle in a chemical fume hood with local exhaust ventilation.[4] Wear acid-resistant gloves, chemical splash goggles, and a half-face air-purifying respirator.[4]

Synthesis and Characterization

The synthesis of substituted quinoline-carbaldehydes requires careful control of regioselectivity. While numerous methods exist for quinoline formylation, such as the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions, achieving substitution specifically at the C-7 position adjacent to the C-8 amino group can be challenging.[10] The following section outlines a representative synthetic workflow and the analytical methods for structural validation.

Proposed Synthetic Workflow

A plausible synthetic route involves the directed ortho-formylation of 8-aminoquinoline. The amino group at C-8 can act as a directing group, facilitating electrophilic substitution at the adjacent C-7 position. The Vilsmeier-Haack reaction is a suitable choice for this transformation due to its effectiveness in formylating electron-rich aromatic systems.

Caption: Proposed workflow for the synthesis of 8-AQC.

Experimental Protocol: Synthesis

This protocol is a representative methodology based on standard organic synthesis techniques for quinoline functionalization.

-

Reagent Preparation: In a three-neck flask under an inert atmosphere (N₂ or Ar), cool N,N-Dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring to form the Vilsmeier reagent.

-

Causality: This exothermic reaction forms the electrophilic chloroiminium ion, which is the active formylating agent. Pre-formation at low temperature ensures controlled reaction.

-

-

Reaction: Dissolve 8-aminoquinoline in a suitable solvent (e.g., anhydrous DMF or 1,2-dichloroethane). Add this solution dropwise to the prepared Vilsmeier reagent at 0°C.

-

Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80°C for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the electrophilic aromatic substitution to occur on the electron-rich quinoline ring.

-

-

Hydrolysis: Cool the reaction mixture to 0°C and slowly quench by adding it to a stirred solution of ice-cold aqueous sodium acetate or sodium bicarbonate.

-

Causality: This step hydrolyzes the intermediate iminium salt to the desired aldehyde and neutralizes the acidic reaction medium.

-

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel.

-

Self-Validation: The purity of the collected fractions should be confirmed by TLC before combining them to yield the final, purified 8-AQC.

-

Analytical Characterization

Structural confirmation is essential. The following techniques are standard for validating the identity and purity of the synthesized 8-AQC.

-

¹H NMR Spectroscopy: Will confirm the presence of aromatic protons on the quinoline core, the aldehyde proton (expected as a singlet around 10 ppm), and the amino group protons. The coupling patterns of the aromatic protons are critical for confirming the 7,8-substitution pattern.

-

¹³C NMR Spectroscopy: Will show characteristic peaks for the aromatic carbons and a downfield signal for the carbonyl carbon of the aldehyde group (typically >190 ppm).

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound. The molecular ion peak (M+) should correspond to the calculated mass of 172.19.[4]

-

Infrared (IR) Spectroscopy: Will display characteristic absorption bands for the N-H stretch of the amine, the C=O stretch of the aldehyde (around 1660-1670 cm⁻¹), and C=C/C=N stretches of the aromatic quinoline ring.

Key Applications in Research and Drug Development

The unique structure of 8-AQC makes it a versatile building block and functional molecule in several high-impact research areas.

Antimalarial Drug Discovery

8-Aminoquinolines are one of the few drug classes effective against the dormant liver stages of Plasmodium vivax malaria.[1][3] 8-AQC serves as a key intermediate in the synthesis of novel antimalarial agents.[4][5] The core mechanism of action for many quinoline-based drugs involves the inhibition of hemozoin formation.

-

Mechanism Insight: In the parasite's food vacuole, toxic heme is detoxified by polymerization into hemozoin. The quinoline nucleus is believed to bind to heme polymerase, preventing this detoxification and leading to parasite death.[4] The aldehyde group on 8-AQC can be further functionalized to create derivatives with improved potency and pharmacokinetic profiles.

Chemosensor for Biothiol Detection

The electrophilic aldehyde group of 8-AQC makes it an excellent candidate for developing fluorescent chemosensors. It can selectively react with biothiols, such as glutathione, through imine formation.

-

Sensing Mechanism: This reaction leads to a significant enhancement in fluorescence, allowing for the sensitive and selective detection of these important biological molecules.[4] This property is highly valuable for intracellular imaging and studying oxidative stress pathways.

Caption: Reaction mechanism of 8-AQC as a fluorescent chemosensor.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in science. With a confirmed molecular weight of 172.19 g/mol , its true value lies in the reactive aldehyde and the proven biological relevance of its quinoline core.[7][9] From pioneering new antimalarial therapies to designing sophisticated molecular sensors, the applications of 8-AQC are both significant and expanding. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and safely harness the potential of this versatile molecule.

References

- Kovács, E., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc.

-

This compound. MySkinRecipes. [Link]

-

8-Aminoquinoline-7-carboxaldehyde. PubChem, National Institutes of Health. [Link]

-

Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkat USA. [Link]

-

8-Aminoquinoline. PubChem, National Institutes of Health. [Link]

-

Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. PubMed, National Institutes of Health. [Link]

-

Siodłak, D., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. [Link]

-

7-Hydroxyquinoline-8-carbaldehydes. 1. Ground- and Excited-State Long-Range Prototropic Tautomerization. ACS Publications. [Link]

-

7-Hydroxyquinoline-8-carbaldehydes. 1. Ground- and excited-state long-range prototropic tautomerization. PubMed, National Institutes of Health. [Link]

-

Discovery and Trends of 8-Aminoquinoline and 4-Aminoquinoline Classes of Antimalarials. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemshuttle.com [chemshuttle.com]

- 5. This compound [myskinrecipes.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | 158753-17-4 [sigmaaldrich.com]

- 8. This compound | 158753-17-4 [sigmaaldrich.com]

- 9. hoffmanchemicals.com [hoffmanchemicals.com]

- 10. mdpi.com [mdpi.com]

8-Aminoquinoline-7-carbaldehyde chemical properties

An In-Depth Technical Guide to 8-Aminoquinoline-7-carbaldehyde: Synthesis, Properties, and Applications

Introduction

This compound (CAS No. 158753-17-4) is a pivotal heterocyclic building block that has garnered significant attention from the scientific community. As a bifunctional molecule, it features a nucleophilic amino group and an electrophilic aldehyde moiety ortho to each other on the quinoline scaffold. This unique structural arrangement dictates its reactivity and makes it a versatile precursor for the synthesis of complex chemical architectures. Its significance spans medicinal chemistry, where it serves as a lead for antimalarial agents, to materials science, where its derivatives function as highly sensitive chemosensors.[1][2] This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing its chemical properties, synthesis, reactivity, and core applications.

Physicochemical Properties and Safe Handling

This compound is a distinct crystalline solid with specific properties that are crucial for its handling, storage, and application in experimental settings.

Core Properties

A summary of the key physicochemical data is presented below.

| Property | Value | Reference(s) |

| CAS Number | 158753-17-4 | |

| Molecular Formula | C₁₀H₈N₂O | |

| Molecular Weight | 172.18 g/mol | |

| Appearance | Orange-red crystals | |

| Melting Point | 189-191 °C | |

| Solubility | Sparingly soluble in water (0.3 mg/mL at 25°C). Soluble in ethanol, methanol, and DMSO. | |

| Light Sensitivity | Degrades upon exposure to UV radiation. | |

| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere. | [3] |

Safety and Handling

Proper handling of this compound is imperative due to its potential hazards.

-

Toxicity: The compound exhibits moderate acute toxicity with a reported LD50 of approximately 300 mg/kg. It is classified as harmful if swallowed or inhaled.[3]

-

Hazards: It is a skin and eye irritant and may cause severe burns. GHS hazard statements include H302, H315, H319, and H335.[3]

-

Personal Protective Equipment (PPE): When handling, personnel must wear acid-resistant gloves (e.g., nitrile), chemical splash goggles, and a half-face air-purifying respirator.

-

Engineering Controls: All manipulations should be performed within a certified chemical fume hood with local exhaust ventilation to minimize inhalation risk.

Synthesis and Purification

The synthesis of this compound typically involves an electrophilic formylation of the 8-aminoquinoline precursor. The strong electron-donating nature of the amino group at the C8 position activates the quinoline ring, directing the substitution to the ortho (C7) and para (C5) positions. The Vilsmeier-Haack reaction is a well-established and effective method for such transformations.[4][5]

Vilsmeier-Haack Formylation: Mechanistic Insight

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, a chloroiminium ion, as the electrophile. The reaction proceeds in three main stages:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates a substituted amide, typically N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent, ([(\text{CH}_3)_2\text{N=CHCl}]^+).[5]

-

Electrophilic Aromatic Substitution: The electron-rich quinoline ring of 8-aminoquinoline attacks the Vilsmeier reagent. The C8-amino group directs the substitution preferentially to the C7 position.

-

Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final aldehyde product.[5]

Representative Experimental Protocol

The following protocol is a representative procedure for a Vilsmeier-Haack formylation and should be adapted and optimized based on laboratory conditions.

-

Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0°C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5°C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.

-

Substrate Addition: Dissolve 8-aminoquinoline (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution.

-

Reaction: Allow the mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from an ethanol/water mixture to yield pure this compound.[4][6]

Spectroscopic Characterization

Structural confirmation of this compound is achieved through a combination of spectroscopic methods. The following data provides the characteristic spectral signature of the molecule.

| Technique | Observed Data |

| ¹H NMR (CDCl₃) | δ 9.99 (s, 1H, -CHO), 8.76 (dd, 1H), 8.03 (dd, 1H), 7.50 (m, 2H), 6.98 (d, 1H). |

| ¹³C NMR (CDCl₃) | δ 193.03 (C=O), 149.00, 147.53, 138.36, 135.81, 131.14, 130.22, 130.02, 124.25, 113.15. |

| IR (KBr, cm⁻¹) | 3472 (N-H), 3354 (N-H), 2896 (C-H, aldehyde), 1671 (C=O, aldehyde), 1624 (C=N/C=C, aromatic). |

| Mass Spec. (MS) | m/z (%): 172.1 (M⁺, 66%), 145.1 ([M-CO+H]⁺, 100%), 117.1 (59%), 89.1 (35%). |

-

¹H NMR Analysis: The singlet at δ 9.99 ppm is the definitive signal for the aldehyde proton. The complex multiplets in the aromatic region (δ 6.9-8.8 ppm) correspond to the five protons on the quinoline scaffold.

-

¹³C NMR Analysis: The peak at δ 193.03 ppm is characteristic of the aldehyde carbonyl carbon. The remaining ten signals in the aromatic region confirm the carbon backbone of the quinoline ring system.

-

IR Analysis: The two sharp bands at 3472 and 3354 cm⁻¹ are characteristic of the symmetric and asymmetric N-H stretching of the primary amine group. The strong absorption at 1671 cm⁻¹ corresponds to the C=O stretching of the aromatic aldehyde.

-

Mass Spectrometry Analysis: The molecular ion peak at m/z 172.1 confirms the molecular weight of the compound. The base peak at m/z 145.1 corresponds to the characteristic loss of a carbonyl group (CO), a common fragmentation pathway for aldehydes.

Chemical Reactivity and Key Transformations

The dual functionality of this compound is the cornerstone of its synthetic utility. The aldehyde and amino groups can react independently or, more powerfully, in concert to form complex heterocyclic systems.

Schiff Base Condensation

The most prominent reaction is the condensation of the C7-aldehyde group with a primary amine to form a Schiff base (imine). This reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate. The adjacent C8-amino group remains available for further functionalization or can act as a coordinating site.

Metal Complexation

Schiff bases derived from this compound are exceptional chelating ligands. The imine nitrogen, the quinoline nitrogen, and the C8-amino nitrogen can coordinate with a wide variety of transition metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺, Co²⁺). This property is fundamental to its application in chemosensors and catalysis. The resulting metal complexes often exhibit enhanced biological activity compared to the uncomplexed ligand.

Applications in Research and Development

The unique properties of this compound have established its utility in several high-impact research areas.

Antimalarial Drug Discovery

The 8-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, most famous for its role in antimalarial drugs like primaquine. This compound serves as a key intermediate and lead compound in this field. Its derivatives are investigated for their ability to inhibit hemozoin formation, a critical detoxification process for the malaria parasite Plasmodium falciparum. By binding to heme polymerase, these compounds prevent the parasite from neutralizing toxic heme, leading to oxidative stress and parasite death.

Fluorescent Chemosensors

8-aminoquinoline derivatives are potent ionophores, particularly for d-block metal ions like Zn²⁺, Cu²⁺, and Ni²⁺. Furthermore, this compound is a platform for developing highly selective fluorescent sensors for biologically important molecules. For example, it can be used to design chemosensors for biothiols like glutathione. The sensing mechanism involves the formation of an imine with the thiol, which triggers a significant enhancement in fluorescence, allowing for sensitive detection and even intracellular imaging.

Organocatalysis

The compound can function as a bifunctional catalyst. The amino group can act as a Brønsted base or hydrogen-bond donor, while the quinoline nitrogen acts as a Lewis base. This dual activation capability has been leveraged in asymmetric Michael additions, where it facilitates carbon-carbon bond formation with high enantioselectivity.

Conclusion

This compound is a versatile and valuable molecule for advanced chemical synthesis and drug discovery. Its well-defined physicochemical properties, predictable reactivity centered on its amino and aldehyde groups, and established synthetic utility make it a compound of high interest. From forming the basis of next-generation antimalarial drugs to enabling the sensitive detection of biomarkers, its applications continue to expand. This guide serves as a foundational resource for scientists looking to harness the unique potential of this powerful heterocyclic building block.

References

- MySkinRecipes. This compound. Available from: [Link]

- PubChem. 8-Aminoquinoline-7-carboxaldehyde | C10H8N2O | CID 11052098. National Center for Biotechnology Information. Available from: [Link]

- Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(iii), 41-54. Available from: [Link]

- Kowol, C. R., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2093. Available from: [Link]

- Kumar, S., et al. (2013). AN IMPROVED SYNTHESIS OF 2-(PYRID-2´-YL)-1,10-PHENANTHROLINE TRIDENTATE TERPYRIDYL LIGAND. International Journal of Chemical Research, 5(1), 21-25. Available from: [Link]

- International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent. Available from: [Link]

- Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

- International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Available from: [Link]

- Wikipedia. Duff reaction. Available from: [Link]

- Duff Reaction Powerpoint. Available from: [Link]

- Wikipedia. 8-Aminoquinoline. Available from: [Link]

- Azman, N. A., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Molecules, 26(2), 268. Available from: [Link]

Sources

Introduction: The Strategic Importance of 8-Aminoquinoline-7-carbaldehyde

An In-depth Technical Guide to the Physical Properties of 8-Aminoquinoline-7-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 158753-17-4) is a heterocyclic aromatic compound of significant interest in modern chemical research.[1][2][3] Its structure, featuring a quinoline core substituted with both an amine and a reactive aldehyde group, makes it a highly versatile building block. The strategic placement of these functional groups facilitates a wide range of chemical transformations, positioning this molecule as a key intermediate in diverse fields.

This guide provides a comprehensive overview of the core physical and chemical properties of this compound. As a Senior Application Scientist, my objective is to not only present the data but also to explain the causality behind the experimental observations and handling requirements. This document is designed to equip researchers with the foundational knowledge necessary for the effective use, storage, and characterization of this compound in a laboratory setting.

Section 1: Core Chemical and Physical Properties

The fundamental physical properties of a compound dictate its behavior in different environments and are critical for designing experiments. This compound manifests as orange-red crystals or a yellow to white solid.[1][2] A notable discrepancy exists in the reported melting point, with values ranging from 82-85 °C to as high as 189-191 °C.[1][2] This significant variation may be attributable to different polymorphic forms of the compound or the presence of impurities, highlighting the importance of analytical characterization upon receipt or synthesis.

All quantitative data is summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 158753-17-4 | [1][2] |

| Molecular Formula | C₁₀H₈N₂O | [1][2][3] |

| Molecular Weight | 172.19 g/mol | [1][2][3] |

| Appearance | Orange-red crystals / Yellow to white solid | [1][2] |

| Melting Point | 82-85 °C (lit.) or 189-191 °C | [1][2] |

| Boiling Point | 381.363 °C at 760 mmHg (Predicted) | [4] |

| Solubility | Sparingly soluble in water (0.3 mg/mL at 25°C). Soluble in Ethanol, Methanol, DMSO. | |

| Purity | Typically ≥95% | |

| InChI Key | ZAMLCNSCTZZXCU-UHFFFAOYSA-N | [4] |

Section 2: Handling, Storage, and Stability

The chemical nature of this compound necessitates specific handling and storage protocols to ensure its integrity.

-

Stability : The compound is known to be light-sensitive and can undergo degradation upon exposure to UV radiation. This photosensitivity is a critical consideration for both storage and experimental setup. Reactions involving this compound should be protected from direct light where feasible.

-

Storage Conditions : To mitigate degradation, it is recommended to store this compound in a dark place, such as an amber glass vial, under an inert atmosphere (e.g., argon or nitrogen). The optimal storage temperature is between 2-8 °C.

-

Safety Precautions : This quinoline derivative presents moderate acute toxicity and is classified as harmful if inhaled. It may cause severe skin burns and eye damage. Therefore, handling should always occur within a fume hood or other suitable engineering control with local exhaust ventilation. Personal protective equipment (PPE) should include chemical-resistant gloves, splash goggles, and appropriate respiratory protection.

Section 3: Spectroscopic and Analytical Characterization

Rigorous characterization is the cornerstone of scientific integrity. The following section details the expected spectroscopic signatures for this compound, providing a baseline for researchers to validate the identity and purity of their samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR :

-

Aldehyde Proton (CHO) : A singlet is expected in the downfield region, typically between δ 9.5-10.5 ppm. This significant deshielding is due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group.

-

Aromatic Protons : The protons on the quinoline ring will appear in the aromatic region (δ 7.0-9.0 ppm). The specific splitting patterns (doublets, triplets, or doublets of doublets) and coupling constants will depend on their position relative to each other and the nitrogen atom.

-

Amine Protons (NH₂) : A broad singlet is anticipated, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. It may appear between δ 4.0-6.0 ppm.

-

-

¹³C NMR :

-

Carbonyl Carbon (C=O) : The aldehyde carbon will be the most downfield signal, expected around δ 190-200 ppm.

-

Aromatic Carbons : The ten carbons of the quinoline ring system will resonate in the δ 110-160 ppm range. Carbons directly attached to nitrogen or the amino group will show distinct shifts compared to others.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the key functional groups present in the molecule.

-

N-H Stretching : The primary amine will exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretching : A sharp, medium-intensity peak for the aldehyde C-H stretch is expected around 2850 cm⁻¹ and 2750 cm⁻¹. Aromatic C-H stretches will appear above 3000 cm⁻¹.

-

C=O Stretching : A strong, sharp absorption band corresponding to the aldehyde carbonyl stretch will be prominent in the range of 1670-1700 cm⁻¹.

-

C=C and C=N Stretching : The aromatic quinoline core will produce several bands in the 1450-1650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion Peak : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight, approximately 172.19.[1][2][3] High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₀H₈N₂O.[6]

-

Key Fragmentation : A common fragmentation pathway for aromatic aldehydes is the loss of a carbonyl group (CO), which would result in a significant fragment ion at [M-28]⁺.

Section 4: A Representative Synthetic Workflow

The availability of a reliable synthetic protocol is crucial for research. While various methods exist, the oxidation of a methylquinoline precursor is a common strategy. The following is a representative, self-validating workflow for the synthesis, purification, and characterization of this compound.

Caption: Experimental workflow for synthesis and validation.

Detailed Protocol: Oxidation of 8-Amino-7-methylquinoline

This protocol is adapted from general procedures for the oxidation of methylquinolines.[7]

-

Preparation : Suspend selenium dioxide (SeO₂, 1.3 equivalents) in a mixture of dioxane and water (e.g., 10:1 v/v).

-

Heating : Heat the suspension to approximately 80-90 °C with stirring for 10-15 minutes to ensure dissolution.

-

Substrate Addition : Add 8-Amino-7-methylquinoline (1 equivalent) to the reaction mixture.

-

Reaction : Maintain the temperature and stir the reaction for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : Once the reaction is complete, cool the mixture to room temperature and filter to remove selenium byproduct.

-

Extraction : Dilute the filtrate with water and extract the product with an appropriate organic solvent, such as ethyl acetate or dichloromethane.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid via flash column chromatography on silica gel.

-

Validation : Characterize the purified product using NMR, MS, and IR spectroscopy to confirm its identity and purity, and perform a melting point analysis.

Section 5: Structural Rationale for Applications

The utility of this compound stems directly from its molecular architecture. The interplay between its functional groups enables its use in several high-impact research areas.

Caption: Structure-Function relationships of the title compound.

-

Medicinal Chemistry : The quinoline nucleus is a privileged scaffold in drug discovery, particularly for antimalarial agents.[3][8] The 8-aminoquinoline core is known to bind heme polymerase, which is crucial for the parasite's detoxification process.

-

Chemosensors : The aldehyde group can readily form an imine bond with primary amines, such as those found in biothiols. This reaction can be designed to produce a significant change in fluorescence, allowing for the sensitive and selective detection of important biological analytes.

-

Organocatalysis : The presence of both a basic amino group (Lewis base, H-bond donor) and an aldehyde group allows the molecule to act as a bifunctional catalyst, activating both the nucleophile and electrophile in reactions like Michael additions.

References

-

MySkinRecipes. This compound. Available from: [Link]

-

PubChem - National Institutes of Health. 8-Aminoquinoline-7-carboxaldehyde | C10H8N2O | CID 11052098. Available from: [Link]

-

Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkat USA. Available from: [Link]

-

MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available from: [Link]

-

PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available from: [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

- 3. This compound [myskinrecipes.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 8-Aminoquinoline-7-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, renowned for its role in the development of therapeutic agents, most notably antimalarials like primaquine.[1][2] The introduction of a carbaldehyde (aldehyde) group at the 7-position creates 8-aminoquinoline-7-carbaldehyde, a versatile synthetic intermediate. This aldehyde functionality provides a reactive handle for extensive chemical modification, enabling the construction of diverse molecular libraries for drug discovery. This technical guide offers a comprehensive overview of the synthesis, structural characterization, and key applications of this compound, with a focus on its utility as a foundational building block in the development of novel therapeutics.

Introduction: The Strategic Importance of the 8-Aminoquinoline Scaffold

Quinoline derivatives have consistently played a central role in the fight against malaria and, more recently, have shown significant promise in oncology.[3][4] The 8-aminoquinoline (8AQ) subclass is particularly distinguished by its unique biological activity profile. Unlike their 4-aminoquinoline counterparts (e.g., chloroquine), 8AQ derivatives like primaquine are active against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, making them indispensable for preventing relapse and achieving a radical cure.[1][2][5]

The strategic value of This compound lies in its dual functionality. The 8-amino group is a key pharmacophoric feature, while the 7-carbaldehyde group serves as a versatile anchor for synthetic elaboration. This allows chemists to systematically modify the scaffold to fine-tune pharmacokinetic properties, enhance potency, and explore new mechanisms of action against various diseases.[6]

Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's physical and chemical properties is the foundation of its application in research and development. This compound is typically an orange-red or yellow solid.[7][8]

Core Structural and Physical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O | [7][9] |

| Molecular Weight | 172.19 g/mol | [8][9][10] |

| CAS Number | 158753-17-4 | [6][7][8] |

| Appearance | Orange-red crystals / Yellow to white solid | [7][8] |

| Melting Point | 189-191 °C | [7] |

| Solubility | Sparingly soluble in water; readily soluble in DMSO, ethanol, methanol. | [7] |

| Storage | Store at 2-8 °C in a dark place under an inert atmosphere. | [7][10] |

Structural Representation

The core structure consists of a quinoline ring system with an amino group (-NH₂) at position 8 and a carbaldehyde group (-CHO) at position 7.

Caption: Chemical structure of this compound.

Spectroscopic Signature: A Self-Validating System

Confirming the identity and purity of a synthesized compound is paramount. The following spectroscopic data serve as a reference for validation.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde group in the downfield region (typically δ 190-200 ppm), along with signals for the nine other carbons in the aromatic quinoline scaffold.

-

IR (Infrared) Spectroscopy: Key vibrational bands would include N-H stretching from the amino group (~3300-3500 cm⁻¹), C-H stretching from the aromatic ring (~3000-3100 cm⁻¹) and the aldehyde (~2700-2850 cm⁻¹), and a strong C=O stretching band from the aldehyde carbonyl group (~1660-1700 cm⁻¹).[11]

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 172.19).

Synthesis Methodologies

The formylation of activated aromatic rings is a well-established transformation in organic chemistry. For the synthesis of quinoline aldehydes, methods like the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions are often employed.[11] The Reimer-Tiemann reaction, for instance, is a viable method for synthesizing hydroxyquinoline carboxaldehydes and can be adapted for amino-substituted systems.[12]

Another common approach involves the oxidation of a methyl group at the 7-position of an 8-amino-7-methylquinoline precursor, often using selenium dioxide (SeO₂).[13][14]

Reference Experimental Protocol: Oxidation of a Methyl Precursor

This protocol is a generalized procedure based on common oxidation methods for converting an aryl methyl group to an aldehyde.[13][14]

Objective: To synthesize this compound from 8-amino-7-methylquinoline.

Materials:

-

8-amino-7-methylquinoline (1 equivalent)

-

Selenium Dioxide (SeO₂) (1.1 - 1.5 equivalents)

-

Solvent: Dioxane or Toluene

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for reflux and workup

-

Silica gel for column chromatography

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 8-amino-7-methylquinoline in dioxane.

-

Reagent Addition: Add selenium dioxide to the solution.

-

Reaction: Heat the reaction mixture to reflux under an inert nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary significantly, often requiring several hours.

-

Workup: Once the starting material is consumed, cool the mixture to room temperature. Filter the mixture to remove the selenium byproduct.

-

Extraction: Transfer the filtrate to a separatory funnel. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure this compound.

Causality: The choice of SeO₂ is based on its established efficacy in oxidizing benzylic methyl groups to aldehydes. Dioxane is a common solvent for these reactions due to its high boiling point and ability to dissolve both the organic substrate and the inorganic oxidant. An inert atmosphere is crucial to prevent over-oxidation or side reactions.

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Discovery

The aldehyde group is a powerful functional group for synthetic transformations, making this compound a valuable building block.[6] Its reactivity allows for the creation of a wide array of derivatives.

Key Transformations

-

Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH₃CN) to form new amine side chains.

-

Schiff Base Formation: Condensation with primary amines to form imines (Schiff bases), which can be potent ligands for metal chelation or act as prodrugs.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes, extending the carbon chain.

-

Oxidation/Reduction: Oxidation to a carboxylic acid or reduction to an alcohol, providing alternative functional groups for further derivatization.

Caption: Key synthetic pathways using this compound.

Applications in Medicinal Chemistry

The 8-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery and is being actively investigated for other therapeutic areas.[4][5]

-

Antimalarial Agents: Derivatives can be designed to inhibit heme polymerase, a critical enzyme in the parasite's detoxification pathway, or to generate oxidative stress within the parasite.[1][7] The ability to easily modify the 7-position allows for the exploration of structure-activity relationships to create compounds with improved efficacy against drug-resistant Plasmodium strains.[3]

-

Anticancer Agents: Emerging research indicates that 8-aminoquinoline derivatives can induce apoptosis (programmed cell death) in cancer cells.[1] Potential mechanisms include the inhibition of critical signaling pathways like PI3K/Akt/mTOR.[1] The carbaldehyde provides a point for attaching moieties that can target specific tumor markers or improve cell permeability.

-

Chemosensors and Ionophores: The 8-aminoquinoline motif is an effective chelator for various metal ions.[13][14] Derivatives synthesized from the 7-carbaldehyde can act as selective chemosensors for detecting biologically important metal ions like Zn²⁺ or Cu²⁺.[13]

-

Antimicrobial Agents: Metal complexes of 8-aminoquinoline derivatives have demonstrated broad-spectrum activity against pathogenic bacteria and fungi.[1][15]

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate care.

-

Hazard Statements: Classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[10]

-

Precautionary Measures: Handling should be performed in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a lab coat, is mandatory.[7] Avoid inhalation of dust.[10]

-

Storage: The compound is light-sensitive.[7] It should be stored in a tightly sealed, light-resistant container (e.g., amber vial) in a refrigerator at 2-8 °C under an inert atmosphere.[7][10]

Conclusion

This compound is more than just a chemical compound; it is a strategic platform for innovation in drug discovery. Its synthesis from readily available precursors and the versatile reactivity of its aldehyde group provide researchers with a powerful tool to generate novel molecular entities. The proven therapeutic relevance of the 8-aminoquinoline core, combined with the synthetic flexibility offered by the 7-carbaldehyde, ensures that this building block will continue to contribute significantly to the development of new treatments for malaria, cancer, and other global health challenges.

References

-

8-Aminoquinoline-7-carboxaldehyde | C10H8N2O | CID 11052098 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkat USA. Retrieved January 9, 2026, from [Link]

-

Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. ResearchGate. Retrieved January 9, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 9, 2026, from [Link]

-

Sagan, F., et al. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules. Retrieved January 9, 2026, from [Link]

-

Kumar, A., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Medicinal Chemistry. Retrieved January 9, 2026, from [Link]

-

Tuntrakool, S., et al. (2017). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. EXCLI Journal. Retrieved January 9, 2026, from [Link]

-

Carneiro, Z. A., et al. (2021). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Cells. Retrieved January 9, 2026, from [Link]

-

Synthesis of 8-hydroxyquinoline-7-carboxaidehyde by Reimer-Tiemann reaction. (n.d.). CNKI. Retrieved January 9, 2026, from [Link]

-

Van der Westhuyzen, J. H., & Dhooghe, M. (2021). Recent contributions of quinolines to antimalarial and anticancer drug discovery research. European Journal of Medicinal Chemistry. Retrieved January 9, 2026, from [Link]

-

Chapter 8: NMR and IR Spectroscopy Problems. (n.d.). Scribd. Retrieved January 9, 2026, from [Link]

-

Hill, T. L., & Barbaro, J. R. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education. Retrieved January 9, 2026, from [Link]

-

Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials. (2020). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Grewal, R. S. (1981). Pharmacology of 8-aminoquinolines. Bulletin of the World Health Organization. Retrieved January 9, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent contributions of quinolines to antimalarial and anticancer drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound [myskinrecipes.com]

- 7. chemshuttle.com [chemshuttle.com]

- 8. hoffmanchemicals.com [hoffmanchemicals.com]

- 9. 8-Aminoquinoline-7-carboxaldehyde | C10H8N2O | CID 11052098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 158753-17-4 [sigmaaldrich.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of 8-hydroxyquinoline-7-carboxaidehyde by Reimer-Tiemann reaction | Semantic Scholar [semanticscholar.org]

- 13. arkat-usa.org [arkat-usa.org]

- 14. researchgate.net [researchgate.net]

- 15. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

8-Aminoquinoline-7-carbaldehyde synthesis precursors

An In-Depth Technical Guide to the Synthesis of 8-Aminoquinoline-7-carbaldehyde: Precursors and Methodologies

Abstract

This compound is a pivotal scaffold in medicinal chemistry and a versatile intermediate for the synthesis of complex heterocyclic systems, most notably in the development of antimalarial agents.[1][2] Its synthesis, however, presents unique challenges related to the regioselective introduction of a formyl group onto the electron-rich quinoline core, particularly in the presence of a directing amino group. This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, with a core focus on the selection of appropriate precursors and formylation methodologies. We will explore indirect routes via the formylation of 8-hydroxyquinoline and subsequent functional group interconversion, as well as more direct approaches. The causality behind experimental choices, detailed protocols, and comparative analysis of key reactions such as the Duff, Reimer-Tiemann, and Vilsmeier-Haack reactions are discussed to provide researchers, scientists, and drug development professionals with a comprehensive and field-proven resource.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound requires the strategic introduction of a carbaldehyde group at the C7 position, ortho to the C8-amino substituent. A retrosynthetic analysis reveals two primary precursor-based strategies:

-

Functional Group Interconversion Strategy: This approach begins with a precursor that facilitates regioselective formylation at C7, followed by conversion of the C8 substituent to the desired amino group. 8-Hydroxyquinoline is the most prominent precursor in this class due to the strong ortho-directing nature of the hydroxyl group in electrophilic aromatic substitution reactions.

-

Direct Formylation Strategy: This strategy involves the direct introduction of the formyl group onto an 8-aminoquinoline scaffold. This route is more atom-economical but is complicated by the potential for the amino group to be deactivated under acidic reaction conditions or to direct formylation to other positions.

The choice between these strategies depends on factors such as precursor availability, desired regioselectivity, and scalability.

Caption: Retrosynthetic pathways to this compound.

Synthesis via the 8-Hydroxyquinoline Intermediate

This is the most widely documented and reliable pathway. It leverages the robust and predictable chemistry of 8-hydroxyquinoline (also known as oxine) to ensure the correct placement of the formyl group.

Formylation of 8-Hydroxyquinoline: A Comparative Analysis

The hydroxyl group at C8 is a potent activating and ortho, para-directing group. Since the para position (C5) is also activated, reaction conditions must be carefully controlled to favor formylation at the desired C7 (ortho) position.[3]

The Duff reaction is a classic method for the ortho-formylation of phenols, making it exceptionally well-suited for this transformation.[4][5] It employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like acetic acid or trifluoroacetic acid.[5][6]

-

Mechanism & Causality: The reaction proceeds through the generation of an electrophilic iminium ion from protonated HMTA.[4] The phenolic hydroxyl group directs the electrophilic attack preferentially to the ortho position (C7). A proposed mechanism involves a hydrogen bond between the phenolic proton and a nitrogen atom of the attacking species, which stabilizes the transition state leading to ortho substitution and the formation of a cyclohexa-2,4-dienone intermediate.[7] Subsequent hydrolysis of the resulting Schiff base intermediate liberates the aldehyde.

-

Advantages: The primary advantage is its high regioselectivity for the ortho position in phenols.[4][5] The reagents are inexpensive and the reaction is operationally simple.[7]

-

Limitations: Yields can be moderate, and the reaction often requires heating.[4][5] The strongly acidic environment can be a limitation for sensitive substrates.

The Reimer-Tiemann reaction is another cornerstone of phenol formylation, using chloroform (CHCl₃) and a strong base (e.g., KOH) to generate dichlorocarbene (:CCl₂) as the electrophile.[3][8]

-

Mechanism & Causality: Dichlorocarbene attacks the electron-rich phenoxide ring. Hydrolysis of the resulting dichloromethyl intermediate yields the carbaldehyde. While effective, this reaction is notorious for producing a mixture of isomers. For 8-hydroxyquinoline, formylation can occur at both the C5 (para) and C7 (ortho) positions.[3] The ratio of these isomers is sensitive to reaction conditions.

-

Advantages: It is an economical method for synthesizing hydroxyaldehydes.[9]

-

Limitations: The key drawback is poor regioselectivity, often leading to a mixture of C5 and C7 aldehydes that require tedious separation.[3] Yields of the desired C7 isomer are typically lower than the C5 isomer.[3]

This reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[10][11] It is highly effective for the formylation of electron-rich aromatic compounds.

-

Mechanism & Causality: The Vilsmeier reagent is a relatively mild electrophile compared to those in Friedel-Crafts acylations, making it selective for highly activated rings like phenols and anilines.[11] For 8-hydroxyquinoline, the hydroxyl group activates the ring for electrophilic attack at C5 and C7.

-

Advantages: The reaction is versatile and generally high-yielding.

-

Limitations: Similar to the Reimer-Tiemann reaction, it can suffer from a lack of complete regioselectivity, potentially yielding a mixture of 5- and 7-formylated products.[3] Furthermore, the hydroxyl group can react with POCl₃, leading to the formation of undesired phosphate esters as byproducts.[3]

Caption: Synthetic workflow via the 8-hydroxyquinoline intermediate.

Conversion of Hydroxyl to Amino Group

Once 8-hydroxyquinoline-7-carbaldehyde is successfully synthesized and purified, the final step is the conversion of the C8-hydroxyl group to an amine. This is a non-trivial transformation that typically involves a multi-step sequence:

-

Protection of the Aldehyde: The reactive carbaldehyde group must be protected to prevent it from interfering with the subsequent amination steps. This is commonly achieved by converting it to an acetal (e.g., using ethylene glycol).

-

Activation of the Hydroxyl Group: The phenolic hydroxyl group is a poor leaving group and must be activated. This can be done by converting it to a sulfonate ester, such as a tosylate or triflate.

-

Nucleophilic Amination: The activated intermediate is then subjected to nucleophilic aromatic substitution (SₙAr) with an ammonia source (e.g., ammonia, sodium amide) or via a transition-metal-catalyzed process like the Buchwald-Hartwig amination.

-

Deprotection: The protecting group on the aldehyde is removed under acidic conditions to yield the final product, this compound.

Direct Formylation of 8-Aminoquinoline Precursors

A more direct route involves the formylation of 8-aminoquinoline itself or a protected derivative. This approach is attractive for its conciseness but faces significant hurdles.

-

Challenges: The amino group at C8 is a powerful activating and ortho, para-directing group. However, in the strongly acidic conditions of reactions like the Duff or Vilsmeier-Haack, the nitrogen atom is readily protonated.[3] This converts the activating -NH₂ group into a powerfully deactivating -NH₃⁺ group, shutting down electrophilic aromatic substitution.

-

Potential Solutions:

-

Formylation of a Protected Amine: Converting the amino group to a less basic and still ortho, para-directing amide (e.g., an acetamide, -NHCOCH₃) can mitigate the issue of protonation. The N-(quinolin-8-yl)amide can then be subjected to formylation, followed by hydrolysis of the amide to reveal the free amine.

-

Vilsmeier-Haack Conditions: While challenging, the Vilsmeier-Haack reaction is sometimes used for the formylation of activated aromatic amines. Careful optimization of conditions would be critical to balance activation from the amino group with deactivation via protonation. The dimethylamino group (-NMe₂), being more activating, can facilitate double formylation at both C5 and C7 under Vilsmeier-Haack conditions, though yields can be very low.[3]

-

Tabular Summary of Key Methodologies

| Method | Precursor | Key Reagents | Regioselectivity | Advantages | Disadvantages |

| Duff Reaction | 8-Hydroxyquinoline | Hexamethylenetetramine (HMTA), Acid (e.g., AcOH) | High for C7 (ortho) | Good ortho-selectivity, inexpensive reagents.[4][5] | Moderate yields, requires heating. |

| Reimer-Tiemann | 8-Hydroxyquinoline | Chloroform (CHCl₃), Strong Base (e.g., KOH) | Poor (mixture of C5 & C7) | Economical.[9] | Poor regioselectivity, separation of isomers required.[3] |

| Vilsmeier-Haack | 8-Hydroxyquinoline | POCl₃, DMF | Moderate (mixture of C5 & C7) | Versatile, generally good yields. | Risk of isomer formation and side reactions with the -OH group.[3] |

| Direct Formylation | 8-Aminoquinoline | Vilsmeier Reagent | Poor | Potentially shorter route. | Amino group protonation deactivates the ring under acidic conditions.[3] |

Detailed Experimental Protocol: Duff Formylation of 8-Hydroxyquinoline

This protocol represents a reliable and regioselective method for synthesizing the 8-hydroxyquinoline-7-carbaldehyde intermediate.

Reaction: 8-Hydroxyquinoline → 8-Hydroxyquinoline-7-carbaldehyde

Materials:

-

8-Hydroxyquinoline

-

Hexamethylenetetramine (HMTA)

-

Glacial Acetic Acid

-

Hydrochloric Acid (HCl), concentrated

-

Deionized Water

-

Ethanol

-

Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 8-hydroxyquinoline (1.0 equivalent) and hexamethylenetetramine (2.0 equivalents) in glacial acetic acid.

-

Heating: Heat the reaction mixture to reflux (approximately 120-140°C) with vigorous stirring. The solution will typically turn dark.

-

Reaction Monitoring: Maintain the reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture.

-

Hydrolysis: After cooling the mixture to room temperature, add an equal volume of concentrated hydrochloric acid. Reheat the mixture to reflux for an additional 1-2 hours to ensure complete hydrolysis of the intermediate Schiff base.

-

Work-up and Isolation: Cool the reaction mixture in an ice bath. Carefully neutralize the acid by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7. A precipitate should form.

-

Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 8-hydroxyquinoline-7-carbaldehyde.[8]

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step process commencing with 8-hydroxyquinoline as the key precursor. The Duff reaction stands out as the superior method for the critical C7 formylation step, offering high regioselectivity that avoids the isomeric separation issues common to the Reimer-Tiemann and Vilsmeier-Haack reactions. While direct formylation of 8-aminoquinoline is conceptually simpler, it remains a significant challenge due to the basicity of the amino group. The insights and protocols detailed in this guide provide a robust framework for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and materials science.

References

-

Kubicki, M., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2056. Available from: [Link]

-

Wikipedia. (n.d.). Duff reaction. Available from: [Link]

- CN1192182A. (1998). Synthesis of 8-hydroxyquinoline-7-carboxaidehyde by Reimer-Tiemann reaction.

-

Al-Masoudi, N. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). Available from: [Link]

-

McDonough, M. A., et al. (2015). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. MedChemComm, 6(10), 1885-1891. Available from: [Link]

-

Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(3), 41-54. Available from: [Link]

-

Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkat USA. Available from: [Link]

-

Grokipedia. (n.d.). Duff reaction. Available from: [Link]

-

Kubicki, M., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. PMC - NIH. Available from: [Link]

-

SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]

-

Martínez, R., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. New Journal of Chemistry, 40(12), 10328-10336. Available from: [Link]

-

Deshmukh, S. P., & Patil, P. S. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 3(1), 01-04. Available from: [Link]

-

International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Available from: [Link]

-

Cambridge University Press. (n.d.). Duff Reaction. Available from: [Link]

-

Cambridge University Press. (n.d.). Reissert Reaction. Available from: [Link]

-

MySkinRecipes. (n.d.). This compound. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]

-

PubChem - NIH. (n.d.). 8-Aminoquinoline-7-carboxaldehyde. Available from: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 8-Aminoquinoline-7-carboxaldehyde | C10H8N2O | CID 11052098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Duff reaction - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to 8-Aminoquinoline-7-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 8-Aminoquinoline-7-carbaldehyde, a pivotal heterocyclic building block in medicinal chemistry and materials science. We will delve into the synthetic strategies for its preparation, its detailed characterization, and its burgeoning applications, particularly in the realm of drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both foundational knowledge and practical insights.

Introduction: The Significance of the 8-Aminoquinoline Scaffold

The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, most notably recognized for its presence in antimalarial drugs like Primaquine.[1][2] The strategic placement of the amino group at the 8-position allows for a diverse range of chemical modifications, enabling the fine-tuning of pharmacological properties. The introduction of a carbaldehyde group at the 7-position, affording this compound, further enhances its synthetic utility, providing a reactive handle for the construction of more complex molecular architectures.[3] This versatile intermediate serves as a cornerstone for the development of novel therapeutic agents, chemosensors, and functional organic materials.[4][5]

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several established formylation reactions of aromatic systems. The choice of method often depends on the starting material and the desired regioselectivity. Two of the most relevant methods for the formylation of electron-rich aromatic rings, such as the 8-aminoquinoline system, are the Reimer-Tiemann and Vilsmeier-Haack reactions.

Comparative Analysis of Synthetic Routes

| Reaction | Reagents | Mechanism | Advantages | Disadvantages |

| Reimer-Tiemann Reaction | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Electrophilic substitution with dichlorocarbene (:CCl₂) generated in situ.[6] | Uses readily available and inexpensive reagents. | Often results in a mixture of ortho and para isomers, leading to lower yields of the desired product. The reaction conditions can be harsh.[7] |

| Vilsmeier-Haack Reaction | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | Electrophilic substitution with the Vilsmeier reagent, a chloroiminium ion.[8][9] | Generally provides higher yields and better regioselectivity compared to the Reimer-Tiemann reaction. Milder reaction conditions.[10] | The Vilsmeier reagent is moisture-sensitive. |

For the synthesis of this compound, the Vilsmeier-Haack reaction is generally preferred due to its superior control over regioselectivity, which is crucial for obtaining the desired 7-formylated product in high purity. The electron-donating amino group at the 8-position directs the electrophilic substitution to the adjacent 7-position.